molecular formula C9H18N2O2 B1323206 N-Methoxy-N,1-dimethylpiperidine-4-carboxamide CAS No. 215950-19-9

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Cat. No. B1323206
Key on ui cas rn: 215950-19-9
M. Wt: 186.25 g/mol
InChI Key: HPSNOVOYRZPVAW-UHFFFAOYSA-N
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Patent
US06777428B1

Procedure details

1-Methylisonipecotic acid (5.5 g, 38.4 mmol) was dissolved in dimethylformamide (100 ml) with heating. Diisopropylethylamine (8.0 ml, 46.1 mmol), 1-hydroxybenzotriazole (5.2 g, 38.4 mmol), and N,O-dimethylhydroxylamine hydrochloride (4.1 g, 42.2 mmol) were added and the reaction mixture was stirred 5 min. 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (7.4 g, 38.4 mmol) was added and the resulting homogeneous solution was stirred for 63 hours at ambient temperature. The solvent was removed under reduced pressure. The residue was dissolved in water and the solution was basified to pH 9 with 5N sodium hydroxide solution. This aqueous solution was extracted with methylene chloride then saturated with sodium chloride and extracted with chloroform/isopropanol (3/1). The combined organic extracts were dried over sodium sulfate and the solvent was removed under reduced pressure to give 9.5 g of a yellow liquid. Purification by flash chromatography (silica gel, methylene chloride:methanol:ammonium hydroxide, 100:10:1) gave 5.7 g (80%) of product as a light yellow liquid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:10][CH2:9][CH:5]([C:6](O)=[O:7])[CH2:4][CH2:3]1.C(N(C(C)C)CC)(C)C.ON1C2C=CC=CC=2N=N1.Cl.[CH3:31][NH:32][O:33][CH3:34].Cl.CN(C)CCCN=C=NCC>CN(C)C=O>[CH3:34][O:33][N:32]([CH3:31])[C:6](=[O:7])[CH:5]1[CH2:9][CH2:10][N:2]([CH3:1])[CH2:3][CH2:4]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CN1CCC(C(=O)O)CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5.2 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.1 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
7.4 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
STIRRING
Type
STIRRING
Details
the resulting homogeneous solution was stirred for 63 hours at ambient temperature
Duration
63 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
This aqueous solution was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
saturated with sodium chloride and extracted with chloroform/isopropanol (3/1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CON(C(C1CCN(CC1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 132.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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